5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with amino, benzothiazolyl, and methylphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazolyl Group: This step might involve the use of benzothiazole derivatives under specific conditions to attach the benzothiazolyl group to the pyrrolone core.
Amination and Methylation: The final steps would involve introducing the amino and methylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzothiazolyl groups.
Reduction: Reduction reactions could target the pyrrolone core or the benzothiazolyl group.
Substitution: The amino and methylphenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the methylphenyl group.
4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group.
Uniqueness
The presence of the amino, benzothiazolyl, and methylphenyl groups in “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one” may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-6-8-12(9-7-11)21-10-14(22)16(17(21)19)18-20-13-4-2-3-5-15(13)23-18/h2-9H,10,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOKJAIPVHKOMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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